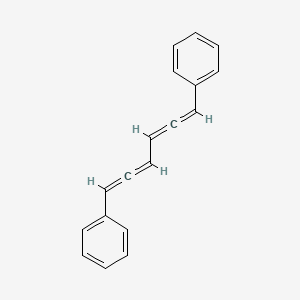
4-tert-Butyl-1-chloro-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butyl-1-chloro-2-methylbenzene is an organic compound with the molecular formula C11H15Cl. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, a chlorine atom, and a methyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
4-tert-Butyl-1-chloro-2-methylbenzene can be synthesized through various methods. One common method involves the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting tert-butylbenzene can then be chlorinated using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine substituent. Finally, the methyl group can be introduced through a similar Friedel-Crafts alkylation process using methyl chloride (CH3Cl) and AlCl3 .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of this compound.
化学反応の分析
Types of Reactions
4-tert-Butyl-1-chloro-2-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions where the aromatic ring is attacked by electrophiles.
Nucleophilic Substitution: The chlorine substituent can be replaced by nucleophiles in reactions such as the S_N1 and S_N2 mechanisms.
Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids, while reduction reactions can convert the tert-butyl group to other alkyl groups.
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.
Sulfonation: Sulfur trioxide (SO3) and sulfuric acid (H2SO4) are used for sulfonation.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like FeCl3 or FeBr3.
Major Products Formed
Nitration: 4-tert-Butyl-1-chloro-2-methyl-3-nitrobenzene.
Sulfonation: 4-tert-Butyl-1-chloro-2-methyl-3-sulfonic acid.
Halogenation: 4-tert-Butyl-1-chloro-2-methyl-3-bromobenzene.
科学的研究の応用
4-tert-Butyl-1-chloro-2-methylbenzene has several applications in scientific research:
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of specialty chemicals, including agrochemicals and polymers.
作用機序
The mechanism of action of 4-tert-Butyl-1-chloro-2-methylbenzene in chemical reactions involves the interaction of its substituents with various reagents. For example, in electrophilic aromatic substitution reactions, the tert-butyl group acts as an electron-donating group, activating the benzene ring towards electrophilic attack. The chlorine atom, being an electron-withdrawing group, can influence the regioselectivity of the reactions . The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
1-Bromo-4-tert-butyl-2-methylbenzene: Similar structure but with a bromine substituent instead of chlorine.
4-tert-Butyl-3-iodoheptane: Similar tert-butyl group but different overall structure.
1-Bromo-4-sec-butyl-2-methylbenzene: Similar structure with a sec-butyl group instead of tert-butyl.
Uniqueness
4-tert-Butyl-1-chloro-2-methylbenzene is unique due to the combination of its substituents, which influence its reactivity and applications. The presence of both electron-donating and electron-withdrawing groups allows for a diverse range of chemical reactions and makes it a valuable compound in organic synthesis .
特性
CAS番号 |
61468-38-0 |
|---|---|
分子式 |
C11H15Cl |
分子量 |
182.69 g/mol |
IUPAC名 |
4-tert-butyl-1-chloro-2-methylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-8-7-9(11(2,3)4)5-6-10(8)12/h5-7H,1-4H3 |
InChIキー |
HDZSNTILWXGPQC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


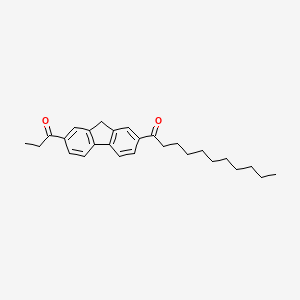
![N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea](/img/structure/B14591030.png)
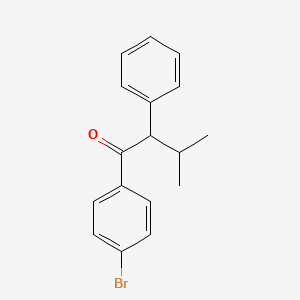
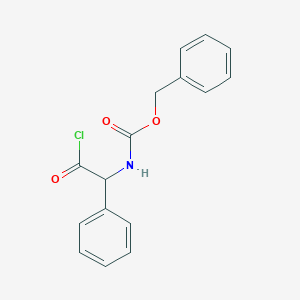
![Benzene, [(1-phenylethenyl)seleno]-](/img/structure/B14591046.png)
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
phosphanium thiocyanate](/img/structure/B14591053.png)
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)
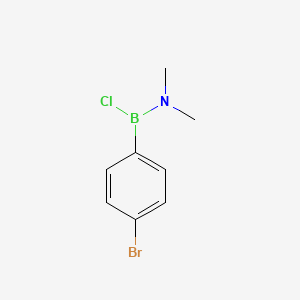
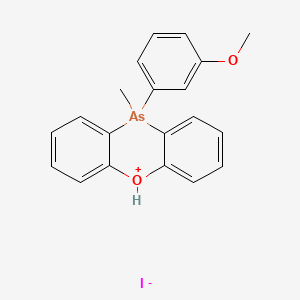

![N-[1-(2-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14591088.png)

